molecular formula C20H16O2 B8558702 9H-Fluoren-9-ol, 9-(2-methoxyphenyl)- CAS No. 91531-65-6

9H-Fluoren-9-ol, 9-(2-methoxyphenyl)-

Cat. No.: B8558702
CAS No.: 91531-65-6
M. Wt: 288.3 g/mol
InChI Key: QBFOOHOMWIOFBJ-UHFFFAOYSA-N
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Description

9H-Fluoren-9-ol, 9-(2-methoxyphenyl)- is a fluorenol derivative characterized by a hydroxyl group at the 9-position of the fluorene scaffold and a 2-methoxyphenyl substituent. The parent compound, 9H-Fluoren-9-ol (CAS 1689-64-1), has a molecular formula of $ \text{C}{13}\text{H}{10}\text{O} $, a molecular weight of 182.22 g/mol, and a melting point of 153.5 °C .

For example, 9-(2-methoxyphenyl)-9H-xanthen-9-ol, a related xanthenol derivative, has been synthesized and studied for its inclusion chemistry and C–H⋯O interactions .

Properties

CAS No.

91531-65-6

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

9-(2-methoxyphenyl)fluoren-9-ol

InChI

InChI=1S/C20H16O2/c1-22-19-13-7-6-12-18(19)20(21)16-10-4-2-8-14(16)15-9-3-5-11-17(15)20/h2-13,21H,1H3

InChI Key

QBFOOHOMWIOFBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

Scientific Research Applications

Organic Electronics

One of the most promising applications of 9H-Fluoren-9-ol, 9-(2-methoxyphenyl)- is in the field of organic electronics. Its structure allows it to function as a building block for organic semiconductors. Research indicates that derivatives of this compound can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable electronic properties .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds derived from fluorenes, including 9H-Fluoren-9-ol, 9-(2-methoxyphenyl)-. For instance, derivatives synthesized via the Hantzsch reaction have shown activity against multidrug-resistant strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Synthesis of Functionalized Derivatives

The compound serves as an intermediate in synthesizing various functionalized derivatives that possess unique biological activities. For example, modifications to the fluorenol structure have led to the development of new thiazole derivatives exhibiting antimicrobial properties .

Case Study 1: Organic Electronics

In a study published in ChemRxiv, researchers synthesized a series of fluorenyl derivatives and tested their efficacy as electron transport materials in OLEDs. The results demonstrated that certain derivatives significantly improved device efficiency compared to conventional materials .

Case Study 2: Antimicrobial Evaluation

Another study focused on synthesizing thiazole derivatives from fluorenyl precursors. The synthesized compounds were evaluated for their antimicrobial activity against various strains. Notably, some exhibited minimum inhibitory concentrations lower than those of existing antibiotics, highlighting their potential as new therapeutic agents .

Comparison with Similar Compounds

9-Phenyl-9-fluorenol (CAS 25603-67-2)

  • Substituent : Phenyl group at the 9-position.
  • Properties : Acts as a bichromophoric derivative with solvent-dependent absorption/emission characteristics. Competitive interactions in its crystalline form highlight steric and electronic effects of the phenyl group .
  • Applications : Intermediate in synthesizing 9-bromo-9-phenylfluorene and studied for optoelectronic properties .

9-Allyl-9H-fluoren-9-ol

  • Substituent : Allyl group at the 9-position.
  • Structural Features : X-ray crystallography reveals two independent molecules with differing allyl orientations (O–C–C(H2)–C(H) torsion angles: 61.01° and 177.43°). Hydroxyl groups form O–H⋯O hydrogen bonds, creating centrosymmetric tetramers .
  • Synthesis: Prepared via reaction of allylmagnesium chloride with fluorenone .

9-(Trifluoromethyl)-9H-fluoren-9-ol (2h)

  • Substituent : Trifluoromethyl group at the 9-position.
  • Spectroscopic Data : $ ^1\text{H NMR} $ (CDCl₃, 300 MHz): δ 7.31–7.36 (m, 3H), 7.76 (t, $ J = 7.4 \, \text{Hz} $, 2H), 8.11 (d, $ J = 7.5 \, \text{Hz} $, 2H), 8.60 (m, 2H). $ ^{19}\text{F NMR} $: δ -76.5 (s, 3F) .
  • Electronic Effects: The electron-withdrawing CF₃ group enhances stability and alters acidity compared to unsubstituted fluorenol.

9-(2-Methoxyphenyl)-9H-xanthen-9-ol

  • Structural Analog : Xanthene scaffold with a 2-methoxyphenyl group.
  • Crystallography: Monoclinic $ P21/c $ symmetry, $ \text{C}{21}\text{H}{18}\text{O}3 $, $ M_r = 318.35 $. Hydrogen-bonding networks similar to fluorenol derivatives .

Physicochemical Properties

Compound Substituent Melting Point (°C) Molecular Weight (g/mol) Key Applications
9H-Fluoren-9-ol None 153.5 182.22 Organic synthesis intermediate
9-Phenyl-9-fluorenol Phenyl Not reported 260.33 Optoelectronic materials
9-Allyl-9H-fluoren-9-ol Allyl Not reported 224.27 Crystal engineering
9-(Trifluoromethyl)-9H-fluoren-9-ol CF₃ Not reported 250.21 Fluorinated intermediates

Preparation Methods

Traditional Batch Synthesis

The classical approach involves the nucleophilic addition of a Grignard reagent to a fluorenone derivative. For 9-(2-methoxyphenyl)-9H-fluoren-9-ol, 9-fluorenone reacts with 2-methoxyphenylmagnesium bromide in anhydrous tetrahydrofuran (THF). The reaction proceeds via a two-step mechanism:

  • Formation of the Grignard Reagent : 2-Methoxybromobenzene reacts with magnesium in THF to generate 2-methoxyphenylmagnesium bromide.

  • Nucleophilic Addition : The Grignard reagent attacks the carbonyl carbon of 9-fluorenone, followed by acidic workup to yield the tertiary alcohol.

Typical Procedure :

  • Reagents : 9-Fluorenone (0.4 M in THF), 2-methoxyphenylmagnesium bromide (1.2 equiv, 1 M in THF).

  • Conditions : Room temperature (30°C), nitrogen atmosphere, 3-hour reaction time.

  • Workup : Quenching with water, filtration, and recrystallization from ethanol.

  • Yield : 85–90%.

Continuous Flow Synthesis

Recent advancements in process intensification have enabled high-yield synthesis using continuous flow systems. This method enhances mixing efficiency and reduces reaction time:

Apparatus Setup :

  • Two syringe pumps deliver 9-fluorenone (0.4 M in THF) and Grignard reagent (1.2 equiv in THF) into a micromixer.

  • A tubular reactor (40 mL volume) maintains a residence time of 36 seconds at 30°C.

Key Advantages :

  • Yield : >99% purity confirmed by cycle liquid chromatography (CLC).

  • Scalability : Produces 1 kg of product in 2.8 hours, demonstrating industrial viability.

  • Safety : Avoids exothermic risks associated with batch processing.

Catalytic Hydrogenation of 9-(2-Methoxyphenyl)fluoren-9-one

Boron-Catalyzed Reduction

An alternative route involves the reduction of 9-(2-methoxyphenyl)fluoren-9-one using a boron catalyst under hydrogen pressure:

Procedure :

  • Reactants : 9-(2-Methoxyphenyl)fluoren-9-one (0.8 mmol), phosphazene (0.016 mmol), boron catalyst (0.032 mmol).

  • Conditions : 75°C, 20 hours, hydrogen pressure (Parr reactor).

  • Workup : Venting, solvent removal via rotary evaporation, and NMR analysis (CDCl3).

  • Yield : 95–100%.

Mechanistic Insight :
The boron catalyst facilitates hydride transfer, reducing the ketone to the corresponding alcohol without over-reduction byproducts.

Comparative Analysis of Synthetic Methods

Parameter Batch Grignard Continuous Flow Catalytic Hydrogenation
Reaction Time 3 hours36 seconds20 hours
Yield 85–90%>99%95–100%
Catalyst NoneNoneBoron/phosphazene
Scalability ModerateHighModerate
Equipment Complexity LowHighMedium

Key Observations :

  • Continuous flow synthesis outperforms batch methods in yield and speed, making it preferable for large-scale production.

  • Catalytic hydrogenation offers near-quantitative yields but requires specialized equipment (e.g., pressurized reactors).

Challenges and Optimization Strategies

Byproduct Formation in Grignard Reactions

Excess Grignard reagent may lead to diarylation. To mitigate this:

  • Stoichiometric Control : Maintain a 1.2:1 molar ratio of Grignard reagent to ketone.

  • Temperature Modulation : Reactions conducted above 25°C increase selectivity for mono-adducts.

Purification of the Tertiary Alcohol

  • Filtration : Slurry formation with water followed by filtration removes THF and unreacted reagents.

  • Recrystallization : Ethanol or ethyl acetate yields crystals with >98% purity .

Q & A

Q. Key considerations :

  • Solvent selection (e.g., methanol/chloroform mixtures) impacts crystallization efficiency .
  • Air-sensitive intermediates require inert atmospheres to prevent oxidation .

Basic: How is X-ray crystallography utilized to characterize this compound?

Answer:
X-ray crystallography involves:

Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (123–291 K) to minimize thermal motion artifacts .

Refinement : Use SHELXL (SHELX-2018) for structure solution, with geometric constraints for hydrogen atoms (C–H = 0.95–0.98 Å) and anisotropic displacement parameters for non-H atoms .

Analysis :

  • Intermolecular interactions : Identify C–H⋯O (3.303 Å) and C–H⋯π (3.680 Å) contacts using Mercury software .
  • Dihedral angles : Calculate angles between aromatic planes (e.g., 89.27° between xanthene and methoxyphenyl moieties) to assess steric effects .

Q. Experimental validation :

  • Solvent-free reactions : Monitor guest exchange via <sup>1</sup>H NMR shifts in CDCl3.
  • Thermal analysis : Use DSC to detect inclusion complex formation (e.g., melting point depression) .

Advanced: How to address low yields in nucleophilic addition reactions?

Answer:
Low yields (~40–50%) stem from competing elimination pathways. Optimization steps:

Temperature control : Maintain reaction temperatures below 10°C to favor addition over elimination .

Catalyst screening : Test Lewis acids (e.g., BF3·Et2O) to stabilize transition states .

Workup modifications : Use column chromatography (SiO2, hexane/EtOAc gradient) instead of recrystallization to recover polar byproducts .

Advanced: What spectroscopic techniques complement crystallography for structural analysis?

Answer:

  • Solid-state NMR : <sup>13</sup>C CP/MAS NMR confirms hydrogen bonding via chemical shift discrepancies (Δδ > 2 ppm for hydroxyl-bearing carbons) .
  • IR spectroscopy : O–H stretching frequencies (3200–3400 cm<sup>−1</sup>) correlate with hydrogen bond strength .
  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths to validate intramolecular interactions (e.g., C–H⋯O) .

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